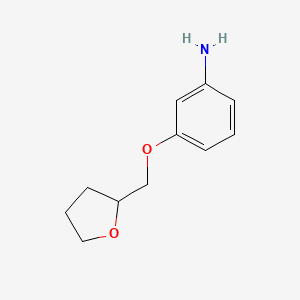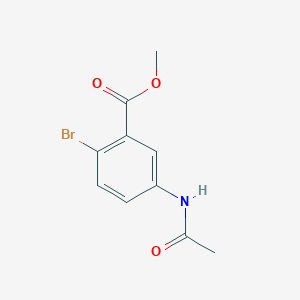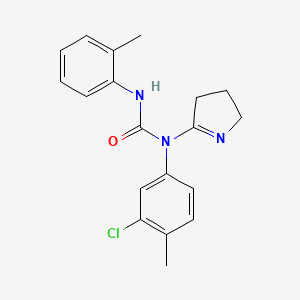![molecular formula C8H18N2 B2811068 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine CAS No. 1205746-32-2](/img/structure/B2811068.png)
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine” is an organic compound . It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound . The compound has a pyrrolidine ring attached to a propylamine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, transaminase-mediated synthesis has been used for the synthesis of enantiopure drug-like 1-phenylpropan-2-amines . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a propylamine group . The compound also has a methyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, transaminase-mediated synthesis has been used for the synthesis of enantiopure drug-like 1-phenylpropan-2-amines . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .科学的研究の応用
Cancer Research
One notable application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial for cancer treatment. The synthesis of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which exhibit significant potency against PARP enzymes, is a critical step in the creation of cancer therapies. These compounds, including ABT-888, demonstrate excellent potency and efficacy in cancer models, highlighting the potential for this chemical structure in developing new treatments (Penning et al., 2009).
Organic Synthesis
The compound also finds application in organic synthesis, such as in the hydroamination of 4-pentyn-1-amine, leading to the formation of valuable intermediates like 2-methylpyrroline. This process, catalyzed by cationic Iridium(I) complexes, showcases the utility of 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine derivatives in facilitating efficient chemical transformations (Field et al., 2003).
Asymmetric Synthesis
Further, the compound is involved in the enantioselective synthesis of syn/anti-1,3-amino alcohols, utilizing a proline-catalyzed sequential alpha-aminoxylation/alpha-amination process. This method highlights its role in the stereoselective synthesis of bioactive molecules, demonstrating its versatility in creating complex organic molecules (Jha et al., 2010).
Antitumor and Antimicrobial Applications
The chemical framework of this compound is instrumental in the synthesis of novel antitumor and antimicrobial agents. For instance, the microwave-assisted synthesis of hydroxypyrrolidin2-ones showcases its potential in creating compounds with significant bioactivity. These methods offer a greener, more efficient approach to drug discovery (Azmy et al., 2018).
Catalysis
Moreover, this compound's derivatives are utilized in catalysis, particularly in the synthesis of ionic liquids from tobacco-extracted nicotine, representing a novel approach to catalysis and green chemistry. The transformation of nicotine into a biocompatible catalyst for selective acetylation of amines is an innovative application that underscores the versatility of this compound derivatives (Tamaddon & Azadi, 2017).
将来の方向性
The future directions for “3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in pyrrolidine derivatives in drug discovery , this compound could be a subject of interest in medicinal chemistry research.
特性
IUPAC Name |
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQYQVGFVPFFI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1205746-32-2 |
Source


|
| Record name | 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)



![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2810996.png)




![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)

